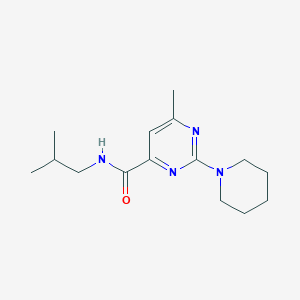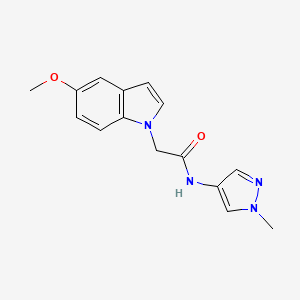
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MIPA and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of various enzymes and receptors. MIPA has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. MIPA has also been shown to bind to the adenosine A1 receptor and the sigma-1 receptor, which are involved in the modulation of neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, MIPA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, MIPA has been shown to modulate neurotransmitter release and protect against oxidative stress. MIPA has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments include its ability to inhibit various enzymes and receptors, its potential as a lead compound for drug discovery, and its ability to modulate neurotransmitter release. The limitations of using MIPA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. These include further studies on its mechanism of action, its potential applications in cancer research and drug discovery, and its potential as a neuroprotective agent. Other future directions include the development of new derivatives of MIPA and the investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the reaction of 5-methoxyindole-2-carboxylic acid with 1-methyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIPA has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, MIPA has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-18-9-12(8-16-18)17-15(20)10-19-6-5-11-7-13(21-2)3-4-14(11)19/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWAWUXTOGHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
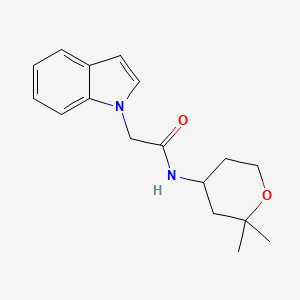
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
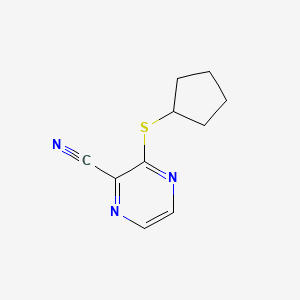
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
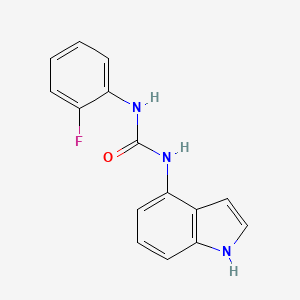
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
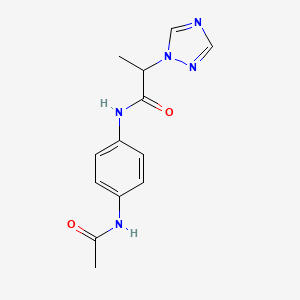
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
